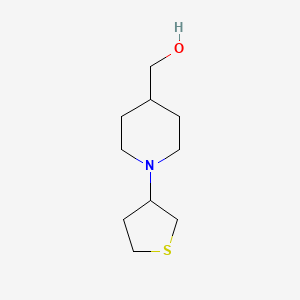
3-氟-3-(噻吩-2-基)吡咯烷
描述
3-Fluoro-3-(thiophen-2-yl)pyrrolidine is a useful research compound. Its molecular formula is C8H10FNS and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-3-(thiophen-2-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-(thiophen-2-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学:抗癌特性
3-氟-3-(噻吩-2-基)吡咯烷:其衍生物已被研究其潜在的抗癌特性 . 噻吩部分已知与各种生物靶标相互作用,将其掺入吡咯烷结构中可能导致新型抗癌药物的开发。正在进行的研究以确定这些化合物在癌症治疗中的功效和安全性。
材料科学:有机半导体
噻吩衍生物在有机半导体的进步中发挥着重要作用 . 噻吩的电子性质使其成为有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 的极佳候选材料。添加 3-氟-3-(噻吩-2-基)吡咯烷结构可以增强这些材料的性能。
腐蚀抑制
在工业化学中,噻吩衍生物用作腐蚀抑制剂 . 它们有助于保护金属免受腐蚀,这对于保持金属结构和机械的完整性和寿命至关重要。3-氟-3-(噻吩-2-基)吡咯烷在该领域的具体应用可以进一步探索,以开发更有效的腐蚀抑制剂。
药理学:抗炎和镇痛作用
噻吩衍生物具有抗炎和镇痛作用 . 它们可用于开发有助于减轻炎症和疼痛的新药物。3-氟-3-(噻吩-2-基)吡咯烷的独特结构可能为治疗与炎症和疼痛相关的疾病提供一种新方法。
抗菌活性
噻吩衍生物的抗菌活性使其成为开发新型抗菌剂的候选者 . 3-氟-3-(噻吩-2-基)吡咯烷化合物可能是具有潜在应用于治疗细菌感染的新型抗菌剂类别的一部分。
神经药理学:电压门控钠通道阻滞剂
已知一些噻吩衍生物充当电压门控钠通道阻滞剂 . 这种特性对于开发治疗癫痫等疾病的药物至关重要。3-氟-3-(噻吩-2-基)吡咯烷可能有助于合成新的神经药理学药物。
有机发光二极管 (OLED)
基于噻吩的分子用于制造OLED . 3-氟-3-(噻吩-2-基)吡咯烷的独特特性可能导致开发具有改进的发光效率和稳定性的 OLED。
抗动脉粥样硬化特性
研究表明噻吩衍生物可能具有抗动脉粥样硬化特性 , 这可能有利于治疗心血管疾病。3-氟-3-(噻吩-2-基)吡咯烷在这种情况下具体影响仍然是一个有趣的进一步研究领域。
作用机制
Pyrrolidines
are a class of organic compounds that contain a five-membered ring with nitrogen as one of the atoms . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Thiophenes
are a type of heterocyclic compound that consists of a five-membered ring containing four carbon atoms and a sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
生化分析
Biochemical Properties
3-Fluoro-3-(thiophen-2-yl)pyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune regulation . The interaction between 3-Fluoro-3-(thiophen-2-yl)pyrrolidine and DPP-IV involves binding to the enzyme’s active site, potentially inhibiting its activity and affecting downstream metabolic pathways.
Cellular Effects
The effects of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine on various cell types and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression profiles and metabolic flux . Additionally, 3-Fluoro-3-(thiophen-2-yl)pyrrolidine can affect cellular functions such as proliferation, differentiation, and apoptosis, depending on the cell type and context.
Molecular Mechanism
At the molecular level, 3-Fluoro-3-(thiophen-2-yl)pyrrolidine exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine and thiophene groups contribute to its binding affinity and specificity for target enzymes and proteins. For example, the fluorine atom may form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, while the thiophene ring can engage in π-π stacking interactions with aromatic residues . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine over time are important considerations in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may vary depending on the experimental context. In vitro and in vivo studies have indicated that prolonged exposure to 3-Fluoro-3-(thiophen-2-yl)pyrrolidine can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular functions .
Dosage Effects in Animal Models
The effects of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular signaling and metabolic processes . Threshold effects have been noted, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect and may instead lead to toxicity .
Metabolic Pathways
3-Fluoro-3-(thiophen-2-yl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Additionally, its distribution within tissues can affect its therapeutic potential and toxicity. Studies have shown that 3-Fluoro-3-(thiophen-2-yl)pyrrolidine can accumulate in certain tissues, potentially leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine is an important factor in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The subcellular localization of 3-Fluoro-3-(thiophen-2-yl)pyrrolidine can thus determine its specific biological effects and therapeutic potential.
属性
IUPAC Name |
3-fluoro-3-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c9-8(3-4-10-6-8)7-2-1-5-11-7/h1-2,5,10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQAYVCOCUGNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CS2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


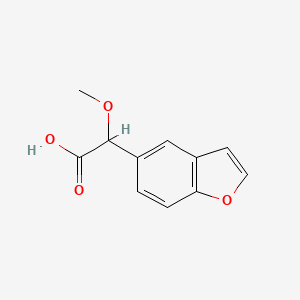
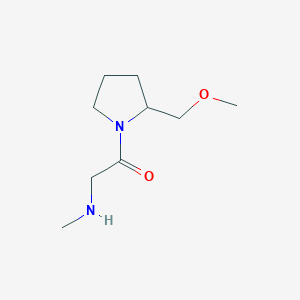

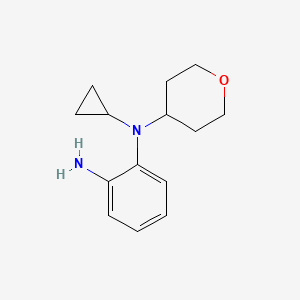
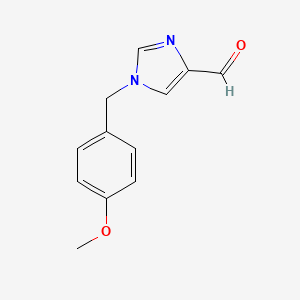
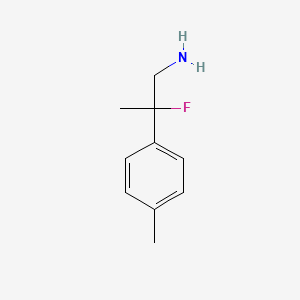
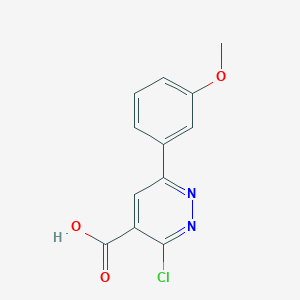
![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472298.png)

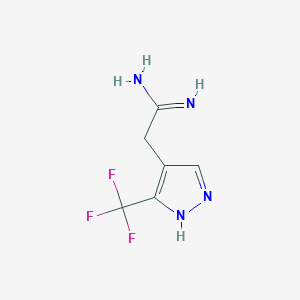
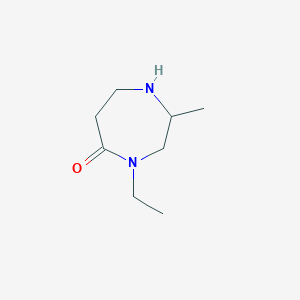
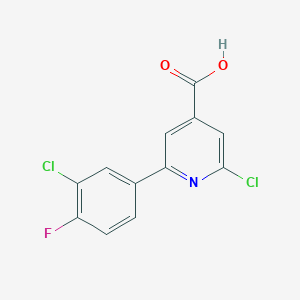
![1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1472306.png)
